molecular formula C21H41NO2 B089655 N-(2-Hydroxypropyl)oleamide CAS No. 111-05-7

N-(2-Hydroxypropyl)oleamide

Cat. No. B089655
CAS RN: 111-05-7
M. Wt: 339.6 g/mol
InChI Key: UDZAXLGLNUMCRX-KHPPLWFESA-N
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Description

“N-(2-Hydroxypropyl)oleamide” is a chemical compound with the molecular formula C21H41NO2 . It is a beige waxy solid and is considered a mono-constituent substance .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, N,N-bis-(2-Hydroxyethyl)oleamide was synthesized using oleic acid and diethanolamine in a 1:1 molar ratio using orthophosphoric acid as a catalyst . The reaction kinetics at 140°C followed a first-order reaction rate, which is in accordance with the proposed reaction mechanism .


Molecular Structure Analysis

The molecular structure of “N-(2-Hydroxypropyl)oleamide” is based on its molecular formula C21H41NO2 . The exact structure can be determined using various spectroscopic techniques, but such data was not found in the available resources.


Physical And Chemical Properties Analysis

“N-(2-Hydroxypropyl)oleamide” has a molecular weight of 339.55600 and a density of 0.911g/cm3 . Its boiling point is 503.6ºC at 760mmHg . The compound is readily biodegradable, with 86% degradation in 28 days .

Scientific Research Applications

  • Use as a Lubricant in Polypropylene Medical Devices : Oleamide is used as a lubricant in polypropylene medical devices. The study by Berghaus et al. (2022) found that the type of sterilization method affects the distribution of oleamide on the surface of these devices. Ethylene oxide sterilization slightly increased the lubricant content, while γ-sterilization and autoclaving reduced it. This information is crucial for the medical industry in understanding how sterilization methods impact the performance of medical devices containing oleamide (Berghaus, Ruppel, Martin, & Petersen, 2022).

  • Role in Neuropharmacology : Oleamide has been shown to influence motor behaviors in rats, as studied by Cheer et al. (1999). It impacts 5-HT2 receptor-mediated behavior, suggesting its role in modulating neurotransmitter systems. This finding provides insight into the biological mechanisms of oleamide in the central nervous system (Cheer, Cadogan, Marsden, Fone, & Kendall, 1999).

  • Application in Stochastic Microsensors : Oleamides, including N-(2-Hydroxypropyl)oleamide, have been used in developing stochastic microsensors for medical applications. Negut et al. (2015) used oleamides to design microsensors for detecting carcinoembryonic antigen directly from blood samples, demonstrating its potential in biomedical diagnostics (Negut, Stefan-van Staden, Moldoveanu, Ungureanu, & Stanciu-Găvan, 2015).

  • Study of Oleamide Hydrolase and Oleamide Signaling : Patterson et al. (1996) investigated oleamide hydrolase, which is responsible for the hydrolysis of oleamide, revealing insights into the metabolic pathways of oleamide in the body. Understanding this enzyme's function helps in comprehending how oleamide's signaling and effects are regulated in biological systems (Patterson, Ollmann, Cravatt, Boger, Wong, & Lerner, 1996).

  • Synthesis and Optimization Studies : Edrissi et al. (2009) explored the synthesis and optimization of N,N-bis-(2-hydroxyethyl)oleamide, providing critical information on the production and potential applications of oleamide derivatives in industrial and medical contexts (Edrissi, Falamaki, & Moradi, 2009).

Safety And Hazards

“N-(2-Hydroxypropyl)oleamide” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation or corrosion, and specific target organ toxicity following single exposure . Proper safety measures should be taken while handling this compound.

properties

IUPAC Name

(Z)-N-(2-hydroxypropyl)octadec-9-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H41NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(24)22-19-20(2)23/h10-11,20,23H,3-9,12-19H2,1-2H3,(H,22,24)/b11-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDZAXLGLNUMCRX-KHPPLWFESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NCC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)NCC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H41NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90883304
Record name Oleic acid isopropanolamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90883304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Other Solid
Record name 9-Octadecenamide, N-(2-hydroxypropyl)-, (9Z)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

N-(2-Hydroxypropyl)oleamide

CAS RN

111-05-7
Record name (9Z)-N-(2-Hydroxypropyl)-9-octadecenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111-05-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Hydroxypropyl)-9-octadecenamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111057
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Octadecenamide, N-(2-hydroxypropyl)-, (9Z)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Oleic acid isopropanolamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90883304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-hydroxypropyl)oleamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.481
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name OLEIC MONOISOPROPANOLAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63Y91GM18S
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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